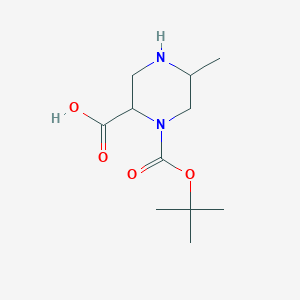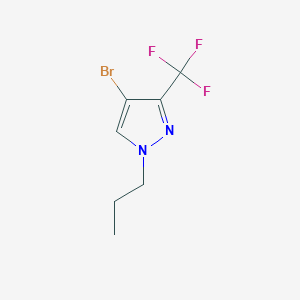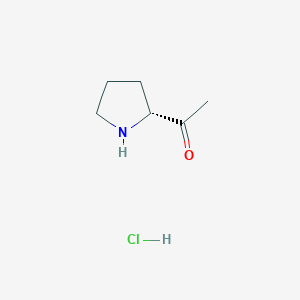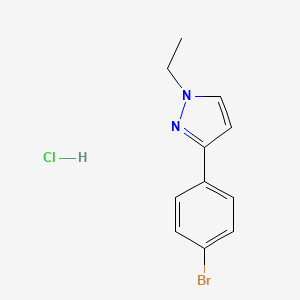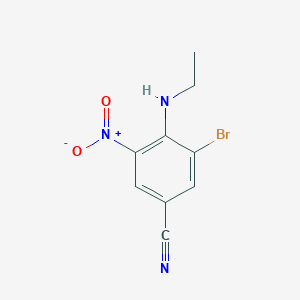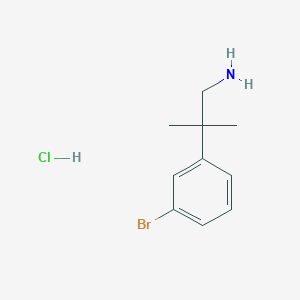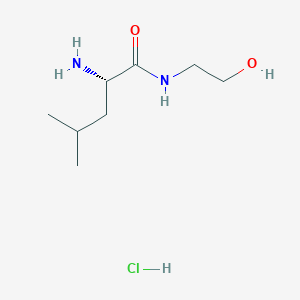
5-Amino-4-phenylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-phenylpentan-2-ol is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of an amino group, a phenyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-phenylpentan-2-ol typically involves a series of organic reactions. One common method includes the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions for the aldol condensation involve a molar ratio of the starting materials of 1:1, using a 36% aqueous solution of sodium hydroxide and methanol as the solvent. The resulting product is then hydrogenated using different catalysts, such as Ru/C and Ni/SiO2, under specific conditions (e.g., hydrogen pressure of 10 MPa and temperature of 120°C) to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may vary depending on the scale and desired purity of the product. Typically, large-scale production involves optimizing the reaction conditions and using efficient catalysts to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4-phenylpentan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-amino-4-phenylpentan-2-one.
Reduction: Formation of 5-amino-4-phenylpentan-2-amine.
Substitution: Formation of substituted phenyl derivatives, such as 4-bromo-5-amino-4-phenylpentan-2-ol.
Aplicaciones Científicas De Investigación
5-Amino-4-phenylpentan-2-ol has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Amino-4-phenylpentan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be attributed to the inhibition of key inflammatory mediators, such as prostaglandins and cytokines . The compound may also interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1-pentanol
- 4-Phenyl-2-butanol
- 5-Phenylpentan-2-ol
Uniqueness
5-Amino-4-phenylpentan-2-ol is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-amino-4-phenylpentan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(13)7-11(8-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQVQEZLGDQAMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CN)C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
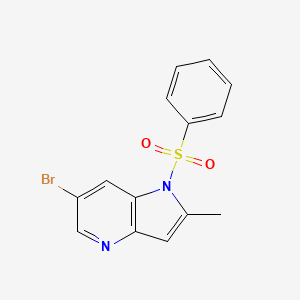
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

